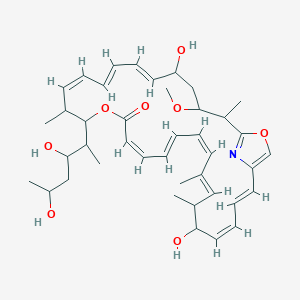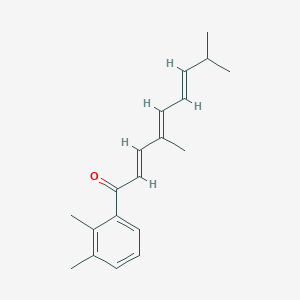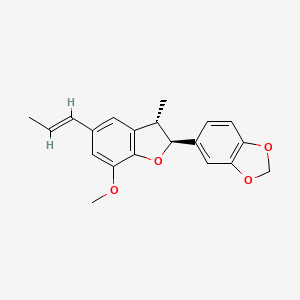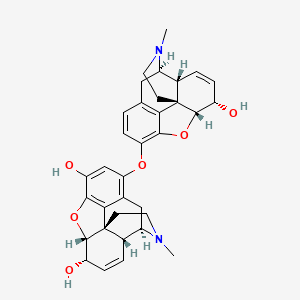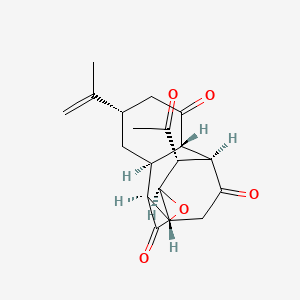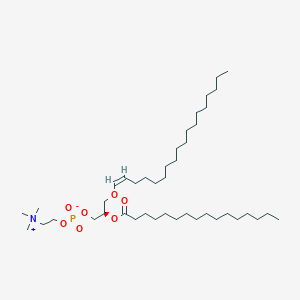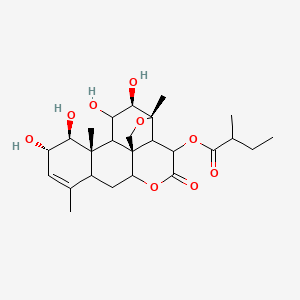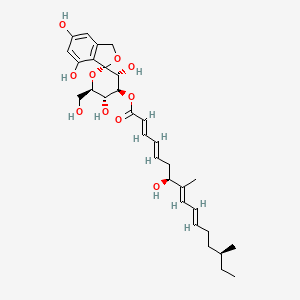
Papulacandin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Papulacandin D is a papulacandin that is papulacandin A in which the 6-O-acylgalactosyl group is replaced by a hydrogen. It is a carbohydrate-containing antibiotic from the deuteromycetous fungus Papularia sphaerosperma which shows potent antifungal activity against Candida albicans. It has a role as an antifungal agent and a metabolite. It is a papulacandin, a monosaccharide derivative and an organic heterotricyclic compound.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity and Yeast Cell Wall Synthesis
Papulacandin D, like other papulacandins, shows significant antifungal activity. This activity is attributed to its interference with the synthesis of yeast cell wall, particularly targeting the β-(1,3)-D-glucan synthase. For instance, Castro et al. (1995) identified that papulacandin B, closely related to papulacandin D, can induce resistance in yeasts by affecting (1,3)β-D-glucan synthase activity, which is crucial for yeast cell wall synthesis (Castro et al., 1995). Similarly, Baguley et al. (1979) found that papulacandin B inhibits glucan synthesis in yeast spheroplasts, suggesting a potential mechanism for its antifungal properties (Baguley et al., 1979).
Synthesis and Structural Analysis
Significant efforts have been made in the chemical synthesis of papulacandin D. Denmark et al. (2007) reported a total synthesis of papulacandin D, highlighting its complex structure and the challenges in replicating its antifungal properties synthetically (Denmark et al., 2007). Moreover, Barrett et al. (1995) and other researchers have also contributed to the synthetic methodologies of papulacandin D, providing insight into its complex molecular structure and potential for modification (Barrett et al., 1995).
Potential for Developing Antifungal Agents
Research on papulacandin D analogs has been conducted to evaluate their antifungal potential. For example, Souza et al. (2015) synthesized palmitic acid-based neoglycolipids related to papulacandin D and evaluated their antifungal activity, indicating the potential of papulacandin D derivatives as antifungal agents (Souza et al., 2015). Additionally, Bretas et al. (2020) synthesized novel papulacandin D analogs and evaluated their antifungal properties, further exploring the therapeutic applications of these compounds (Bretas et al., 2020).
Eigenschaften
Produktname |
Papulacandin D |
|---|---|
Molekularformel |
C31H42O10 |
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
[(3S,3'R,4'S,5'R,6'R)-3',4,5',6-tetrahydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,7S,8E,10E,14S)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate |
InChI |
InChI=1S/C31H42O10/c1-4-19(2)11-7-5-8-12-20(3)23(34)13-9-6-10-14-26(36)40-29-28(37)25(17-32)41-31(30(29)38)27-21(18-39-31)15-22(33)16-24(27)35/h5-6,8-10,12,14-16,19,23,25,28-30,32-35,37-38H,4,7,11,13,17-18H2,1-3H3/b8-5+,9-6+,14-10+,20-12+/t19-,23-,25+,28+,29-,30+,31-/m0/s1 |
InChI-Schlüssel |
XKSZJTQIZHUMGA-HPZFVNCBSA-N |
Isomerische SMILES |
CC[C@H](C)CC/C=C/C=C(\C)/[C@H](C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](O[C@]2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O |
Kanonische SMILES |
CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O |
Synonyme |
papulacandin A papulacandin C papulacandin D papulacandin E papulacandins |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



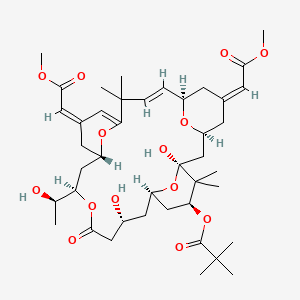
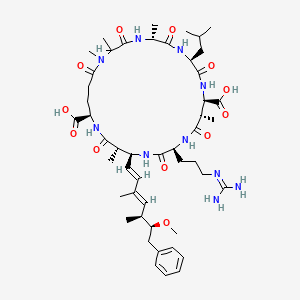
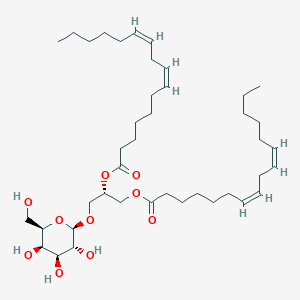
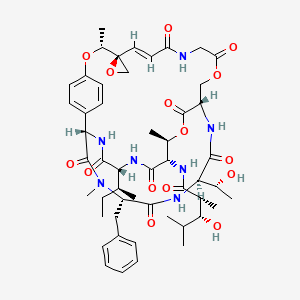
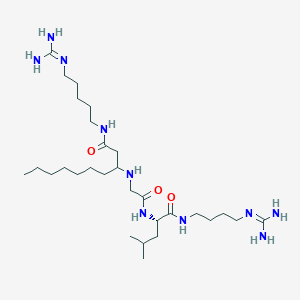
![(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid](/img/structure/B1254535.png)
